Paroxetine maleate

Catalog No.
S538655
CAS No.
64006-44-6
M.F
C23H24FNO7
M. Wt
445.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paroxetine maleate

CAS Number

64006-44-6

Product Name

Paroxetine maleate

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid

Molecular Formula

C23H24FNO7

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1

InChI Key

AEIUZSKXSWGSRU-QXGDPHCHSA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Aropax, BRL 29060, BRL-29060, BRL29060, FG 7051, FG-7051, FG7051, Paroxetine, Paroxetine Acetate, Paroxetine Hydrochloride, Paroxetine Hydrochloride Anhydrous, Paroxetine Hydrochloride Hemihydrate, Paroxetine Hydrochloride, Hemihydrate, Paroxetine Maleate, Paroxetine, cis-(+)-Isomer, Paroxetine, cis-(-)-Isomer, Paroxetine, trans-(+)-Isomer, Paxil, Seroxat

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound Paroxetine maleate is 445.1537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP2D6 Inhibitors. It belongs to the ontological category of maleate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Paroxetine maleate is a pharmaceutical compound derived from paroxetine, which is primarily classified as a selective serotonin reuptake inhibitor (SSRI). This compound is utilized in the treatment of various psychiatric disorders, including depression and anxiety. Paroxetine maleate is characterized by its maleate salt form, which enhances its solubility and stability compared to the base form of paroxetine. The chemical structure of paroxetine maleate includes a piperidine ring and a benzodioxole moiety, which are integral to its pharmacological activity.

Paroxetine's mechanism of action revolves around its effect on serotonin, a neurotransmitter involved in mood regulation. SSRIs like paroxetine prevent the reuptake of serotonin by presynaptic neurons, leading to increased serotonin levels in the synaptic cleft between neurons []. This enhanced serotonin signaling is believed to contribute to the antidepressant and anxiolytic effects of paroxetine [].

Paroxetine is generally well-tolerated, but common side effects include nausea, dizziness, and sexual dysfunction []. In severe cases, it can interact with other medications, leading to serotonin syndrome, a potentially life-threatening condition [].

. Initially, paroxetine base is reacted with maleic acid in a suitable solvent, typically propan-2-ol or toluene. This reaction leads to the formation of the maleate salt:

  • Formation of Paroxetine Maleate:
    Paroxetine+Maleic AcidParoxetine Maleate\text{Paroxetine}+\text{Maleic Acid}\rightarrow \text{Paroxetine Maleate}
    This reaction is typically performed under controlled conditions to ensure complete conversion and purity of the product .
  • Hydrolysis Reactions: Paroxetine can also undergo hydrolysis under specific conditions, which may affect its stability and efficacy. The hydrolysis products can include various metabolites that may have differing biological activities.

Paroxetine maleate exhibits significant biological activity primarily as an antidepressant. It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety disorders. Clinical studies have demonstrated its effectiveness in treating major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder .

The synthesis of paroxetine maleate can be achieved through various methods:

  • Direct Salt Formation: One common method involves dissolving paroxetine base in a solvent such as toluene, followed by the gradual addition of maleic acid. This process typically occurs at elevated temperatures to facilitate dissolution and reaction .
  • Intermediate Isolation: In some synthetic routes, intermediates may be isolated before forming the final salt. For example, paroxetine can first be converted into a phenylcarbamate derivative before being hydrolyzed into paroxetine maleate .
  • Solvent Selection: The choice of solvent plays a critical role in the efficiency and yield of the synthesis process. Solvents like ethanol or ethyl acetate are often preferred for their ability to dissolve both reactants effectively while minimizing side reactions .

Paroxetine maleate is primarily used in clinical settings for:

  • Treatment of Depression: It is effective in managing major depressive episodes.
  • Anxiety Disorders: It is prescribed for generalized anxiety disorder and social anxiety disorder.
  • Obsessive-Compulsive Disorder: The compound helps reduce the frequency and intensity of compulsive behaviors.
  • Post-Traumatic Stress Disorder: Paroxetine has shown efficacy in alleviating symptoms associated with trauma.

Additionally, ongoing research continues to explore other potential therapeutic uses for paroxetine maleate beyond these established applications.

Interaction studies involving paroxetine maleate focus on its pharmacokinetic and pharmacodynamic interactions with other medications. Key points include:

  • Drug Interactions: Paroxetine may interact with other SSRIs, monoamine oxidase inhibitors (MAOIs), and certain antipsychotics, leading to increased risk of serotonin syndrome.
  • Metabolic Pathways: Paroxetine is primarily metabolized by cytochrome P450 enzymes (CYP2D6), making it essential to consider interactions with drugs that inhibit or induce this enzyme pathway.
  • Food Interactions: Certain dietary components may influence the absorption and metabolism of paroxetine maleate.

Clinical guidelines recommend monitoring patients closely when initiating or adjusting doses of paroxetine maleate alongside other medications .

Paroxetine maleate belongs to a class of compounds that includes other SSRIs and related antidepressants. Here are some similar compounds:

Compound NameChemical StructureUnique Features
SertralineC17H17NStrong selectivity for serotonin reuptake; fewer drug interactions than paroxetine.
FluoxetineC17H18F3NFirst SSRI approved; longer half-life allowing for once-weekly dosing options.
CitalopramC20H21FN2OLower side effect profile; less potent than paroxetine but effective in treating depression.
EscitalopramC20H21FN2OS-enantiomer of citalopram; higher potency with similar efficacy.

Uniqueness of Paroxetine Maleate

Paroxetine maleate's uniqueness lies in its specific pharmacological profile as an SSRI with a distinct mechanism that also influences norepinephrine levels, giving it broader therapeutic applications compared to some other SSRIs. Its formulation as a maleate salt also enhances solubility and stability, making it suitable for various pharmaceutical preparations.

Identification of Polymorphic Forms

Form A vs. Form B Characterization

Paroxetine maleate exhibits two distinct polymorphic forms, designated as Form A and Form B, which represent crystalline structures with identical chemical composition but different unit cell arrangements [1]. The polymorphic landscape of paroxetine maleate has been comprehensively investigated, revealing significant differences in stability, crystallographic properties, and pharmaceutical applicability between these forms.

Form A represents the initially discovered polymorph of paroxetine maleate, prepared according to established methodologies described in United States Patent Number 4,007,196 [1]. This form demonstrates substantial chemical instability, characterized by progressive degradation over time, rendering it unsuitable for pharmaceutical formulation applications [1]. Accelerated stability testing conducted under high temperature (40°C) and humidity (75% relative humidity) conditions reveals significant degradation within one month, with the appearance of new impurities and notable increases in existing degradation products [1].

In contrast, Form B represents a crystallographically distinct polymorph exhibiting superior stability characteristics [1]. This polymorph maintains structural integrity for extended periods, showing no significant degradation during six-month accelerated stability studies under identical stress conditions [1]. The enhanced stability profile of Form B makes it particularly suitable for pharmaceutical applications where long-term storage and formulation stability are critical considerations.

Table 1: X-ray Diffraction Data for Paroxetine Maleate Form B

d-spacing (Å)Relative Intensity (%)
17.1163
8.615
6.3518
5.73100
5.5746
4.9911
4.7411
4.577
4.3219
3.6525
3.5410
3.3520
3.1812
3.098
2.877

Table 2: X-ray Diffraction Data for Paroxetine Maleate Form A

d-spacing (Å)Relative Intensity (%)
8.3516
6.8116
6.4512
6.287
6.0915
5.6623
5.3933
5.3031
4.9628
4.4749
4.3791
4.0117
3.876
3.7410
3.6225
3.54100
3.4312
3.0613
3.0428
2.9723

The crystallographic differentiation between Form A and Form B is clearly demonstrated through X-ray diffraction analysis [1]. Form B exhibits a characteristic strong diffraction peak at 17.11 Å with 63% relative intensity, which is completely absent in Form A [1]. The most intense diffraction peak for Form B occurs at 5.73 Å (100% relative intensity), while Form A displays its maximum intensity at 3.54 Å [1]. Form B demonstrates a simplified diffraction pattern with fifteen significant peaks compared to twenty peaks observed for Form A, indicating a more ordered crystalline arrangement [1].

Infrared spectroscopic analysis provides additional characterization capabilities for distinguishing between polymorphic forms [1]. Form A and Form B exhibit distinct infrared spectra when analyzed using potassium bromide tablet methodology, with specific vibrational frequencies that serve as fingerprint identifications for each polymorph [1] [2]. These spectroscopic differences reflect variations in molecular conformations and intermolecular interactions within the respective crystal lattices.

Hydrate and Solvate Derivatives

The polymorphic behavior of paroxetine compounds extends beyond anhydrous forms to include various hydrate and solvate derivatives [3] [4] [5]. Paroxetine hydrochloride, a related salt form, demonstrates the formation of both hydrated and solvated crystalline structures, providing insights into the solvation behavior of paroxetine-based compounds [3] [5].

Paroxetine hydrochloride Form I crystallizes as a hemihydrate with the chemical formula (paroxetine hydrochloride)·0.5H₂O [4] [5]. This hemihydrate exhibits non-hygroscopic properties and represents the thermodynamically stable form under ambient conditions [4]. The crystal structure belongs to the monoclinic system with space group P2₁, featuring unit cell dimensions of a = 14.5888(10) Å, b = 10.1591(7) Å, c = 13.0255(10) Å, β = 107.095(3)°, and V = 1845.2(2) ų [5]. The asymmetric unit contains two crystallographically independent protonated paroxetine molecules exhibiting different conformations, two chloride anions, and one water molecule [5].

Paroxetine hydrochloride Form II crystallizes as a propan-2-ol solvate, demonstrating the compound's capacity to incorporate organic solvent molecules into its crystal structure [5]. This solvate form also belongs to the monoclinic system with space group P2₁, characterized by unit cell dimensions of a = 11.6504(7) Å, b = 5.7374(3) Å, c = 16.4107(10) Å, β = 90.959(2)°, and V = 1096.79(11) ų [5]. The asymmetric unit comprises one protonated paroxetine molecule, one chloride anion, and one propan-2-ol molecule [5]. The solvent molecules exhibit disorder within channels formed by paroxetine molecules and chloride anions, contributing to the instability of this form under ambient conditions [5].

Paroxetine bromide hemihydrate represents another example of hydrate formation, characterized by the formula (paroxetine bromide)·0.5H₂O [6]. This compound exhibits reversible solid-state hydration and dehydration processes, with the hydrated form being thermodynamically more stable than its corresponding anhydrous form [6]. The hydrate demonstrates isostructural characteristics with the chloride analog, featuring water molecules accommodated within circular channels running through the crystal structure [6].

The formation of solvates during paroxetine maleate preparation depends on crystallization conditions and solvent selection [7]. Solvates may form when paroxetine maleate associates with solvent molecules during isolation from solution [7]. These solvated forms can be converted to unsolvated salts through thermal treatment or exposure to displacement solvents that do not form solvate structures [7].

Thermodynamic Stability Relationships

Enantiotropic vs. Monotropic Transitions

The classification of polymorphic relationships as either enantiotropic or monotropic represents a fundamental aspect of understanding thermodynamic stability in crystalline systems [8] [9]. Enantiotropic polymorphs undergo reversible phase transitions as a function of temperature, with each form being stable within specific temperature ranges [8]. In contrast, monotropic polymorphs exhibit a relationship where only one form remains stable throughout the entire temperature range up to the melting point, with transitions occurring irreversibly from the metastable to the stable form [8] [10].

The determination of enantiotropic versus monotropic relationships requires comprehensive thermodynamic analysis based on Gibbs free energy considerations [8]. The fundamental equation ΔG = ΔH - TΔS governs these relationships, where changes in enthalpy (ΔH) and entropy (ΔS) can be determined through differential scanning calorimetry heat capacity measurements [8] [11]. For enantiotropic systems, the higher melting polymorph typically exhibits higher melting enthalpy, while monotropic systems demonstrate the opposite relationship [8] [12].

Empirical rules have been established for assessing relative stability relationships between polymorphic forms [12]. The heat of fusion rule states that in enantiotropic systems, the higher melting structure possesses higher melting enthalpy, whereas monotropic systems exhibit reversed behavior [12]. The density rule, formulated by Burger and Ramberger, indicates that higher density polymorphs generally represent more stable forms at low temperatures [13] [12]. The infrared rule provides additional insights through vibrational frequency analysis, where lower frequency modes often correlate with higher stability [12].

For paroxetine maleate, the polymorphic relationship between Form A and Form B requires detailed thermodynamic investigation to establish definitively whether the transition behavior follows enantiotropic or monotropic characteristics. The observed superior stability of Form B under accelerated storage conditions suggests a monotropic relationship where Form B represents the thermodynamically stable form [1]. However, comprehensive differential scanning calorimetry studies encompassing multiple heating rates and temperature ranges would be necessary to confirm this relationship conclusively.

The practical implications of enantiotropic versus monotropic behavior are significant for pharmaceutical development [9]. Monotropic transitions are irreversible, while enantiotropic transitions are reversible, necessitating careful polymorph control throughout manufacturing and storage processes [9]. Understanding these relationships enables optimization of crystallization conditions and formulation strategies to ensure consistent pharmaceutical performance.

Critical Solvent-Mediated Transformation Mechanisms

Solvent-mediated transformations represent critical pathways for polymorphic interconversion, particularly relevant for paroxetine maleate polymorph control [14] [15]. These transformation mechanisms involve dissolution of metastable forms followed by recrystallization of more stable polymorphs, with the solvent environment playing a crucial role in determining the final crystalline outcome [14].

The preparation of paroxetine maleate Form B can be achieved through controlled solvent-mediated transformation from Form A [1]. This process involves dissolving Form A in appropriate solvent systems, typically comprising short-chain aliphatic alcohols such as 2-propanol, either alone or in combination with aromatic hydrocarbons like toluene [1]. The volumetric proportions of 2-propanol to toluene typically range from 10:90 to 90:10, with preferred ratios between 35:65 and 85:15 [1].

Temperature control represents a critical parameter in solvent-mediated transformations [7]. The preparation of paroxetine maleate substantially free from structural impurities can be achieved by conducting reactions at temperatures below 40°C [7]. This temperature restriction prevents formation of unwanted degradation products while promoting selective crystallization of the desired polymorphic form [7]. Seeding with appropriate Form B nuclei can facilitate controlled crystallization and ensure reproducible polymorph selection [1] [7].

Solvent selection profoundly influences transformation outcomes and impurity formation [7]. Preferred solvents for paroxetine maleate preparation include alcohols such as propan-2-ol, or ketones such as methyl isobutyl ketone or acetone [7]. Propan-2-ol demonstrates particular effectiveness for preparing paroxetine maleate Form A, yielding minimal impurity formation even at elevated temperatures [7]. Ethyl acetate, while not optimal for direct preparation, proves useful for purification of impure paroxetine maleate through recrystallization processes [7].

The concentration of paroxetine maleate solutions affects crystallization behavior and polymorph selection. Concentrations ranging from 150 to 250 grams per liter represent preferred ranges for controlled crystallization [1]. Higher concentrations may be employed without significant stirring difficulties when using appropriate solvent systems such as 1-butanol/toluene mixtures [15].

Ostwald's rule of stages provides theoretical framework for understanding sequential crystallization processes [13] [11]. According to this principle, crystallization processes with multiple possible polymorphic outcomes typically yield the product closest in free energy to the starting state [13] [11]. This rule explains the common observation of metastable polymorph formation during initial crystallization, followed by transformation to more stable forms over time.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

445.15368027 g/mol

Monoisotopic Mass

445.15368027 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F726G2563Q

Related CAS

61869-08-7 (Parent)
110-16-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cytochrome P-450 CYP2D6 Inhibitors

Pictograms

Irritant

Irritant

Other CAS

64006-44-6

Wikipedia

Paroxetine maleate

Dates

Last modified: 08-15-2023
1: Everitt H, Baldwin DS, Stuart B, Lipinska G, Mayers A, Malizia AL, Manson CC, Wilson S. Antidepressants for insomnia in adults. Cochrane Database Syst Rev. 2018 May 14;5:CD010753. doi: 10.1002/14651858.CD010753.pub2. Review. PubMed PMID: 29761479.
2: Zwink N, Jenetzky E. Maternal drug use and the risk of anorectal malformations: systematic review and meta-analysis. Orphanet J Rare Dis. 2018 May 10;13(1):75. doi: 10.1186/s13023-018-0789-3. Review. PubMed PMID: 29747656; PubMed Central PMCID: PMC5946541.
3: Qin B, Chen H, Gao W, Zhao LB, Zhao MJ, Qin HX, Chen W, Chen L, Yang MX. Efficacy, acceptability, and tolerability of antidepressant treatments for patients with post-stroke depression: a network meta-analysis. Braz J Med Biol Res. 2018;51(7):e7218. doi: 10.1590/1414-431x20187218. Epub 2018 May 7. Review. PubMed PMID: 29742266; PubMed Central PMCID: PMC5972011.
4: Ielmini M, Poloni N, Caselli I, Bianchi L, Diurni M, Vender S, Callegari C. Efficacy and Tolerability of Two Different Kinds of Titration of Paroxetine Hydrocloride Solution: an Observational Study. Psychopharmacol Bull. 2018 Mar 13;48(3):33-41. Review. PubMed PMID: 29713104; PubMed Central PMCID: PMC5875366.
5: Miller MW. Leveraging genetics to enhance the efficacy of PTSD pharmacotherapies. Neurosci Lett. 2018 Apr 22. pii: S0304-3940(18)30302-1. doi: 10.1016/j.neulet.2018.04.039. [Epub ahead of print] Review. PubMed PMID: 29689343.
6: Agabio R, Trogu E, Pani PP. Antidepressants for the treatment of people with co-occurring depression and alcohol dependence. Cochrane Database Syst Rev. 2018 Apr 24;4:CD008581. doi: 10.1002/14651858.CD008581.pub2. Review. PubMed PMID: 29688573.
7: Melo G, Dutra KL, Rodrigues Filho R, Ortega AOL, Porporatti AL, Dick B, Flores-Mir C, De Luca Canto G. Association between psychotropic medications and presence of sleep bruxism: A systematic review. J Oral Rehabil. 2018 Jul;45(7):545-554. doi: 10.1111/joor.12633. Epub 2018 May 3. Review. PubMed PMID: 29663484.
8: Beyer JL, Johnson KG. Advances in Pharmacotherapy of Late-Life Depression. Curr Psychiatry Rep. 2018 Apr 7;20(5):34. doi: 10.1007/s11920-018-0899-6. Review. PubMed PMID: 29627920.
9: Baandrup L, Ebdrup BH, Rasmussen JØ, Lindschou J, Gluud C, Glenthøj BY. Pharmacological interventions for benzodiazepine discontinuation in chronic benzodiazepine users. Cochrane Database Syst Rev. 2018 Mar 15;3:CD011481. doi: 10.1002/14651858.CD011481.pub2. Review. PubMed PMID: 29543325.
10: Barić H, Đorđević V, Cerovečki I, Trkulja V. Complementary and Alternative Medicine Treatments for Generalized Anxiety Disorder: Systematic Review and Meta-analysis of Randomized Controlled Trials. Adv Ther. 2018 Mar;35(3):261-288. doi: 10.1007/s12325-018-0680-6. Epub 2018 Mar 5. Review. PubMed PMID: 29508154.
11: Lauritsen CG, Chua AL, Nahas SJ. Current Treatment Options: Headache Related to Menopause-Diagnosis and Management. Curr Treat Options Neurol. 2018 Mar 6;20(4):7. doi: 10.1007/s11940-018-0492-7. Review. PubMed PMID: 29508091.
12: Kaur R, Sinha VR. Antidepressants as antipruritic agents: A review. Eur Neuropsychopharmacol. 2018 Mar;28(3):341-352. doi: 10.1016/j.euroneuro.2018.01.007. Epub 2018 Feb 16. Review. PubMed PMID: 29456150.
13: Quagliato LA, Freire RC, Nardi AE. Risks and benefits of medications for panic disorder: a comparison of SSRIs and benzodiazepines. Expert Opin Drug Saf. 2018 Mar;17(3):315-324. doi: 10.1080/14740338.2018.1429403. Epub 2018 Jan 22. Review. PubMed PMID: 29357714.
14: Perna G, Caldirola D. Management of Treatment-Resistant Panic Disorder. Curr Treat Options Psychiatry. 2017;4(4):371-386. doi: 10.1007/s40501-017-0128-7. Epub 2017 Oct 24. Review. PubMed PMID: 29238651; PubMed Central PMCID: PMC5717132.
15: Wagner G, Schultes MT, Titscher V, Teufer B, Klerings I, Gartlehner G. Efficacy and safety of levomilnacipran, vilazodone and vortioxetine compared with other second-generation antidepressants for major depressive disorder in adults: A systematic review and network meta-analysis. J Affect Disord. 2018 Mar 1;228:1-12. doi: 10.1016/j.jad.2017.11.056. Epub 2017 Nov 16. Review. PubMed PMID: 29197738.
16: Lee Y, Rosenblat JD, Lee J, Carmona NE, Subramaniapillai M, Shekotikhina M, Mansur RB, Brietzke E, Lee JH, Ho RC, Yim SJ, McIntyre RS. Efficacy of antidepressants on measures of workplace functioning in major depressive disorder: A systematic review. J Affect Disord. 2018 Feb;227:406-415. doi: 10.1016/j.jad.2017.11.003. Epub 2017 Nov 7. Review. PubMed PMID: 29154157.
17: Solhaug V, Molden E. Individual variability in clinical effect and tolerability of opioid analgesics - Importance of drug interactions and pharmacogenetics. Scand J Pain. 2017 Oct;17:193-200. doi: 10.1016/j.sjpain.2017.09.009. Epub 2017 Oct 17. Review. PubMed PMID: 29054049.
18: Kouwenhoven TA, van de Kerkhof PCM, Kamsteeg M. Use of oral antidepressants in patients with chronic pruritus: A systematic review. J Am Acad Dermatol. 2017 Dec;77(6):1068-1073.e7. doi: 10.1016/j.jaad.2017.08.025. Epub 2017 Oct 21. Review. PubMed PMID: 29033248.
19: Smith B, Dubovsky SL. Pharmacotherapy of mood disorders and psychosis in pre- and post-natal women. Expert Opin Pharmacother. 2017 Nov;18(16):1703-1719. doi: 10.1080/14656566.2017.1391789. Epub 2017 Nov 7. Review. PubMed PMID: 29019422.
20: Gimeno C, Dorado ML, Roncero C, Szerman N, Vega P, Balanzá-Martínez V, Alvarez FJ. Treatment of Comorbid Alcohol Dependence and Anxiety Disorder: Review of the Scientific Evidence and Recommendations for Treatment. Front Psychiatry. 2017 Sep 22;8:173. doi: 10.3389/fpsyt.2017.00173. eCollection 2017. Review. PubMed PMID: 29018367; PubMed Central PMCID: PMC5614930.

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